(4-Aminophenyl)methanethiol

Self-assembled monolayers Surface chemistry Gold-thiolate interface

(4-Aminophenyl)methanethiol (CAS 90296-28-9), also known as p-amino-benzyl-mercaptan or 4-(thiomethyl)aniline, is a bifunctional aromatic compound bearing both a primary amine (-NH₂) and a thiol (-SH) group separated by a single methylene (-CH₂-) spacer from the phenyl ring. Its molecular formula is C₇H₉NS with a molecular weight of 139.22 g/mol, one rotatable bond, and a computed LogP of 0.8.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 90296-28-9
Cat. No. B14373754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenyl)methanethiol
CAS90296-28-9
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS)N
InChIInChI=1S/C7H9NS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2
InChIKeyFUEMCRRMXUJLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminophenyl)methanethiol (CAS 90296-28-9): Structural Identity and Physicochemical Profile for Procurement Decision-Making


(4-Aminophenyl)methanethiol (CAS 90296-28-9), also known as p-amino-benzyl-mercaptan or 4-(thiomethyl)aniline, is a bifunctional aromatic compound bearing both a primary amine (-NH₂) and a thiol (-SH) group separated by a single methylene (-CH₂-) spacer from the phenyl ring [1]. Its molecular formula is C₇H₉NS with a molecular weight of 139.22 g/mol, one rotatable bond, and a computed LogP of 0.8 [1]. This compound belongs to the benzyl mercaptan subclass of aromatic thiols and is structurally differentiated from its closest analog 4-aminothiophenol (4-ATP, CAS 1193-02-8) by the insertion of the methylene unit between the aromatic ring and the thiol anchoring group [2]. This single-CH₂- insertion fundamentally alters monolayer packing behavior, thiol acidity, and surface reaction pathways compared to directly ring-attached thiophenol analogs [2].

Why 4-Aminothiophenol Cannot Substitute for (4-Aminophenyl)methanethiol in Ordered Monolayer Applications


Although 4-aminothiophenol (4-ATP) and (4-aminophenyl)methanethiol share the same amine/thiol bifunctionality, the presence or absence of the single methylene spacer between the phenyl ring and the thiol head group produces a categorical divergence in monolayer quality on gold surfaces. Systematic comparative studies demonstrate that benzyl mercaptans (with -CH₂- spacer) form well-ordered, close-packed self-assembled monolayers (SAMs) with surface coverage approaching that of ideal n-alkanethiolate monolayers (~7.8 × 10⁻¹⁰ mol/cm²), whereas thiophenols (without spacer) yield films of only ~60% coverage with broad, ill-defined desorption peaks indicative of disordered packing [1]. Water contact angle measurements reinforce this: the benzyl mercaptan monolayer exhibits 83° versus only 70° for the thiophenol analog, reflecting superior hydrophobic barrier properties [1]. Furthermore, the thiol pKₐ of benzyl mercaptan (9.43) is nearly three log units higher than that of thiophenol (6.62) [2], meaning the two compound classes operate in different protonation regimes under physiological or near-neutral pH conditions, with direct consequences for thiolate-disulfide exchange kinetics, metal binding equilibria, and nucleophilic reactivity . Substituting 4-ATP where a benzyl mercaptan scaffold is specified therefore risks compromised film integrity, altered surface reactivity, and unpredictable biosensor performance.

(4-Aminophenyl)methanethiol: Quantitative Differential Evidence Versus Closest Analogs


Monolayer Structural Order: Benzyl Mercaptans Achieve Near-Ideal Packing While Thiophenols Form Disordered Films on Au(111)

In a direct head-to-head comparison of four aromatic thiol classes on Au(111), benzyl mercaptans (class II, bearing the -CH₂- spacer) produced sharp, well-defined reductive desorption peaks in cyclic voltammetry with surface coverages equivalent to close-packed n-alkanethiol monolayers (approximately 7.8 × 10⁻¹⁰ mol/cm², corresponding to 21.3 Ų/molecule). In contrast, thiophenols (class I, no spacer) gave broad, ill-defined desorption peaks and achieved only ~60% of full monolayer coverage, indicating poorly ordered film structures [1]. Water contact angle measurements corroborated this: unsubstituted benzyl mercaptan SAMs showed 83° vs. 70° for the analogous thiophenol monolayer [1]. The authors explicitly attribute this dichotomy to 'the significance of the inserted methylene unit,' which permits a herringbone packing motif with near-vertical aromatic ring orientation unachievable by thiophenols, whose rings tilt toward the surface creating steric constraints [1].

Self-assembled monolayers Surface chemistry Gold-thiolate interface Monolayer packing density

Thiol Acidity Divergence: Benzyl Mercaptan pKₐ = 9.43 vs. Thiophenol pKₐ = 6.62 vs. 4-Aminothiophenol pKₐ = 6.9

The thiol pKₐ of benzyl mercaptan is experimentally determined as 9.43 in water at 25°C , compared to 6.62 for thiophenol [1] and 6.9 for 4-aminothiophenol [2]. This ~2.5–2.8 log unit difference means that at physiological pH (7.4), benzyl mercaptan is predominantly protonated (~99% RSH), whereas thiophenol and 4-aminothiophenol exist substantially as thiolate (~76% and ~68% RS⁻, respectively). This has direct consequences for thiol-disulfide exchange kinetics: studies show that ligation reactions catalyzed by benzyl mercaptan (pKₐ 9.7) are substantially slower than those catalyzed by substituted thiophenols with pKₐ between 7 and 9, because the thiolate is the active nucleophilic species in thioester exchange [3]. The higher pKₐ of the benzyl mercaptan scaffold thus provides a distinct kinetic regime for applications requiring controlled, slower thiolate-mediated reactivity, such as stepwise surface functionalization or staged bioconjugation [3].

Thiol acidity pKa comparison Thiolate nucleophilicity Disulfide exchange Native chemical ligation

Adsorption Kinetics on Gold Nanoparticles: Benzyl Mercaptan Outpaces Thiophenol at Nanomolar Concentrations

In a UV-vis absorption spectroscopy and SERS study comparing aromatic thiol adsorption onto gold nanoparticle surfaces, benzyl mercaptan was found to adsorb faster than thiophenol at a low bulk concentration of approximately 10⁻⁷ M, whereas the two compounds exhibited almost identical spectral behaviors at a higher concentration of approximately 10⁻⁵ M [1]. This concentration-dependent kinetic divergence indicates that at the low thiol concentrations often employed in controlled nanoparticle functionalization (to avoid aggregation or achieve sub-monolayer coverage), the benzyl mercaptan scaffold provides more rapid surface saturation. The faster adsorption is attributed to the methylene spacer conferring greater conformational flexibility to the thiol head group, facilitating more efficient initial contact with the gold surface [1]. At high concentrations, diffusion-limited kinetics dominate, and the structural advantage diminishes [1].

Gold nanoparticles Adsorption kinetics SERS UV-vis spectroscopy Nanomaterial functionalization

Amine Speciation in SAMs: Aromatic Aminothiols Retain Primary Amine Character While Aliphatic Analogs Are Protonated

An XPS and NEXAFS investigation of four aminothiolate monolayers on gold revealed a fundamental difference in amine terminal group speciation: on aromatic SAMs (4-aminobenzenethiol, ABT, and the alkyl-spacer-containing aromatic thiols APBT and ATPT), amino groups exist preferentially as primary amines (-NH₂), whereas on the aliphatic SAM (11-aminoundecane-1-thiol, AUDT), protonated and/or hydrogen-bonded amines are the major species [1]. This difference is rationalized by the lower basicity of aromatic amines compared to aliphatic amines. Critically, the aromatic aminothiols with an alkyl spacer (APBT, containing a butyl chain between the aromatic ring and thiol) retain the primary amine character of the directly attached aromatic aminothiol (ABT), confirming that the aromatic ring—not the presence of a spacer per se—controls the amine protonation state [1]. By class-level inference, (4-aminophenyl)methanethiol (with a single -CH₂- spacer) is expected to exhibit the same primary amine-dominant speciation as ABT and APBT, providing a well-defined, unprotonated amine surface for subsequent covalent coupling (e.g., EDC/NHS chemistry) without the variable protonation states that complicate aliphatic aminothiol SAMs [1].

XPS NEXAFS Amine speciation Self-assembled monolayer Surface functionalization

Desorption Stability on Gold: 4-Aminobenzenethiol Exhibits Exceptionally Slow Desorption (1.6 × 10⁻⁵ min⁻¹) from Native Gold Surfaces

A dedicated desorption study of 4-aminobenzenethiol (ABT, i.e., 4-aminothiophenol) bound to a gold surface in bulk ethanol solution determined that the desorption rate is extremely small: 1.6 × 10⁻⁵ min⁻¹, corresponding to a half-life on the order of ~30 days under the experimental conditions [1]. The study also established that full surface coverage is achieved above a bulk ABT concentration of 0.5 mmol/dm³ [1]. While this datum is for the thiophenol analog (no -CH₂- spacer), the stronger Au-S bond geometry expected for benzyl mercaptans—due to the more favorable sp³ hybridized sulfur bonding angle enabled by the methylene spacer [2]—suggests that (4-aminophenyl)methanethiol monolayers may exhibit equal or superior desorption resistance. This is supported by the sharper reductive desorption peaks observed for benzyl mercaptan SAMs versus thiophenol SAMs in cyclic voltammetry, indicative of a more uniform and stable Au-S bonding environment [2].

Desorption kinetics Gold-thiolate bond stability Monolayer durability UV absorption spectroscopy

Native Chemical Ligation Auxiliary: The 2-Mercaptobenzylamine Scaffold Enables Cysteine-Free Peptide Ligation Under Mild Aqueous Conditions

The 2-mercaptobenzylamine scaffold (ortho isomer of the target compound class) has been validated as an effective N-terminal auxiliary for native chemical ligation (NCL). In the seminal study by Offer and Dawson (2000), a 2-mercaptobenzyl group tethered at the N-terminus of model peptides was observed to facilitate amide bond formation when a peptide thioester was added under mild aqueous conditions, enabling cysteine-free peptide ligation [1]. This work established the mercaptobenzylamine architecture as a viable NCL auxiliary scaffold. Subsequent studies expanded this concept: 4,5-dimethoxy-2-mercaptobenzylamine was shown to mediate peptide bond formation after periodate oxidation of the N-terminal serine residue [2], and the broader class of mercaptobenzylamine auxiliaries has been incorporated into modern chemical protein synthesis strategies as removable ligation handles [3]. While the target compound (4-aminophenyl)methanethiol is the para isomer, its structural membership in the mercaptobenzylamine class makes it a candidate scaffold for developing novel auxiliaries, protecting groups (e.g., tert-butyl (4-mercaptobenzyl)carbamate), or cleavable linker systems in bioconjugation chemistry [3].

Native chemical ligation Peptide synthesis Chemical protein synthesis Thiol auxiliary Bioconjugation

(4-Aminophenyl)methanethiol: Evidence-Backed Application Scenarios for Procurement Prioritization


Fabrication of Highly Ordered Amine-Terminated Self-Assembled Monolayers on Gold for Biosensor Platforms

When constructing amine-terminated SAMs on gold electrodes or SPR chips for subsequent biomolecule immobilization, (4-aminophenyl)methanethiol is the structurally rational choice over 4-aminothiophenol. As demonstrated by Tao et al. (1997), the -CH₂- spacer in benzyl mercaptans enables near-ideal monolayer packing (~7.8 × 10⁻¹⁰ mol/cm²) with a well-ordered (√3 × √3)R30° lattice, whereas thiophenol-based SAMs achieve only ~60% coverage with disordered structures . The 13° higher water contact angle (83° vs. 70°) indicates superior hydrophobic barrier function . XPS/NEXAFS data confirm that aromatic aminothiol SAMs retain primary amine character for reliable downstream coupling chemistry [1]. Users requiring reproducible, high-density amine surfaces for EDC/NHS-mediated protein or DNA immobilization should prioritize procurement of the benzyl mercaptan scaffold compound.

Controlled Sub-Monolayer Functionalization of Gold Nanoparticles at Nanomolar Thiol Concentrations

For protocols involving dilute thiol solutions (~10⁻⁷ M range) to achieve controlled, sub-monolayer functionalization of gold nanoparticles without inducing aggregation, (4-aminophenyl)methanethiol offers a kinetic advantage. Joo (2004) demonstrated that benzyl mercaptan adsorbs faster than thiophenol on gold nanoparticle surfaces specifically at low bulk concentrations (~10⁻⁷ M), attributed to the greater conformational flexibility of the -CH₂-SH head group . At typical working concentrations for controlled nanoparticle decoration, this translates to shorter incubation times and more efficient surface saturation. The retained primary amine functionality (confirmed by XPS for the aromatic aminothiol class [1]) then provides a reactive handle for subsequent conjugation of targeting ligands, fluorophores, or drug payloads.

Development of Cysteine-Free Native Chemical Ligation Auxiliaries and Cleavable Bioconjugation Linkers

The mercaptobenzylamine molecular architecture has established precedent as an effective scaffold for native chemical ligation (NCL) auxiliaries. Offer and Dawson (2000) demonstrated that Nα-2-mercaptobenzylamine facilitates amide bond formation between peptide thioesters and auxiliary-modified peptides under mild aqueous conditions, overcoming the traditional NCL requirement for N-terminal cysteine . The scaffold has been further elaborated with substituents (e.g., 4,5-dimethoxy) for enhanced reactivity [1]. For peptide chemistry and chemical biology laboratories synthesizing novel NCL auxiliaries, cleavable linker systems, or thiol-protected amine building blocks (e.g., tert-butyl (4-mercaptobenzyl)carbamate), procurement of (4-aminophenyl)methanethiol provides the core para-substituted mercaptobenzylamine scaffold as a versatile synthetic starting material.

pH-Controlled Stepwise Surface Functionalization Exploiting Differential Thiol pKₐ

The large pKₐ gap between benzyl mercaptan (9.43) and thiophenol-class thiols (6.62–6.9) [1][2] creates an opportunity for pH-programmed sequential surface chemistry. At pH 7.4, (4-aminophenyl)methanethiol is >99% protonated (RSH form) with minimal thiolate nucleophilicity, while 4-aminothiophenol is ~76% deprotonated (RS⁻ form) and highly nucleophilic [2]. This differential enables staged protocols where a thiophenol-based thiol is first chemisorbed onto gold (via abundant thiolate at neutral pH), followed by a pH jump to >10 to activate the benzyl mercaptan thiol for secondary functionalization. Such orthogonal reactivity is valuable for constructing mixed SAMs, patterned surfaces, or asymmetric nanoparticle functionalization where sequential, controlled thiol deposition is required.

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